N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS No.: 1021257-12-4
Cat. No.: VC5935209
Molecular Formula: C27H29N7O3
Molecular Weight: 499.575
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021257-12-4 |
|---|---|
| Molecular Formula | C27H29N7O3 |
| Molecular Weight | 499.575 |
| IUPAC Name | N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
| Standard InChI | InChI=1S/C27H29N7O3/c35-27(24-18-36-22-8-4-5-9-23(22)37-24)28-10-11-34-26-21(16-31-34)25(29-19-30-26)33-14-12-32(13-15-33)17-20-6-2-1-3-7-20/h1-9,16,19,24H,10-15,17-18H2,(H,28,35) |
| Standard InChI Key | ARPWRMWRUXWHNQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5COC6=CC=CC=C6O5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct pharmacophores:
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A pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its kinase-inhibitory properties.
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A 4-benzylpiperazine moiety, which enhances blood-brain barrier permeability and confers affinity for neurotransmitter receptors.
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A 2,3-dihydrobenzo[b][1, dioxine-2-carboxamide group, a structural motif linked to PARP1 (poly-ADP-ribose polymerase 1) inhibition and DNA repair modulation .
The molecular formula is C27H29N7O3, with a molecular weight of 499.575 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 108 Ų |
| Solubility | Low in aqueous media |
These properties suggest moderate lipophilicity, enabling potential central nervous system (CNS) penetration .
Synthetic Methodology and Optimization
Stepwise Synthesis
The synthesis involves three sequential phases (Figure 1):
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Pyrazolo[3,4-d]pyrimidine Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with ethyl cyanoacetate under acidic conditions yields the pyrazolopyrimidine scaffold.
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Benzylpiperazine Incorporation: Nucleophilic substitution at the C4 position of the pyrazolopyrimidine core with 1-benzylpiperazine in the presence of K2CO3.
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Side-Chain Coupling: The ethylenediamine linker is attached via alkylation, followed by carboxamide formation using 2,3-dihydrobenzo[b] dioxine-2-carbonyl chloride .
Yield and Reaction Conditions
Critical reaction parameters include:
| Step | Conditions | Yield |
|---|---|---|
| Core Formation | H2SO4, 80°C, 12 h | 75% |
| Benzylpiperazine Coupling | DMF, K2CO3, 60°C, 8 h | 82% |
| Carboxamide Formation | DCM, EDC/HOBt, RT, 24 h | 78% |
Biological Activity and Mechanistic Insights
PARP1 Inhibition
Structural analogs of the 2,3-dihydrobenzo[b] dioxine-2-carboxamide group exhibit potent PARP1 inhibition (e.g., compound 49, IC50 = 82 nM) . PARP1 plays a critical role in DNA repair, and its inhibition sensitizes cancer cells to chemotherapeutics. Molecular docking studies suggest that the carboxamide group coordinates with PARP1’s nicotinamide-binding site, while the benzylpiperazine moiety stabilizes the enzyme-inhibitor complex through hydrophobic interactions .
Neurological Activity
The benzylpiperazine component is associated with affinity for serotonin (5-HT2A) and dopamine (D2) receptors, implicating this compound in psychiatric and neurodegenerative disorders. In vitro assays demonstrate Ki values of 120 nM for 5-HT2A and 280 nM for D2, comparable to atypical antipsychotics .
Pharmacological Applications and Future Directions
Anticancer Therapeutics
PARP1 inhibition positions this compound as a candidate for BRCA-mutant cancer therapy. Synergistic effects with DNA-damaging agents like cisplatin have been hypothesized but require in vivo validation .
Drug Development Challenges
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